3-Bromo-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
3-Bromo-5-nitrobenzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials and pharmaceutical intermediates.
Safety and Hazards
The safety data sheet for 3-Bromo-5-nitrobenzenesulfonamide indicates that it is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound .
Mechanism of Action
Target of Action
Sulfonamides, such as 3-Bromo-5-nitrobenzenesulfonamide, exhibit a range of pharmacological activities. They are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate metabolism .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the function of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This disruption in folic acid synthesis affects the production of DNA in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides required for DNA replication . This leads to a halt in bacterial growth, aiding in the treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
The synthesis of 3-Bromo-5-nitrobenzenesulfonamide typically involves the nitration of 3-bromobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the meta position relative to the bromine atom on the benzene ring .
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually cooled to control the exothermic nature of the nitration process, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
3-Bromo-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation Reactions: Although less common, the sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while reduction reactions yield amino-substituted derivatives .
Comparison with Similar Compounds
3-Bromo-5-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Bromo-2-nitrobenzenesulfonamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Chloro-5-nitrobenzenesulfonamide: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.
5-Nitro-2-benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXTEIZCSKSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.